REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[CH2:7]=O.[OH:9][C:10]1[C:17]([OH:18])=[C:16]([OH:19])[CH:15]=[CH:14][C:11]=1[CH:12]=[O:13]>C(O)C>[OH:9][C:10]1[C:17]([OH:18])=[C:16]([OH:19])[C:15]([CH2:7][N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)=[CH:14][C:11]=1[CH:12]=[O:13]
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Name
|
|
Quantity
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20.9 g
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Type
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reactant
|
Smiles
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N1CCOCC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C=O
|
Name
|
|
Quantity
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140 mL
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Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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OC1=C(C=O)C=CC(=C1O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for one hour
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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a beige-brown solid precipitated out
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Type
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FILTRATION
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Details
|
which was filtered out
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=O)C=C(C(=C1O)O)CN1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |